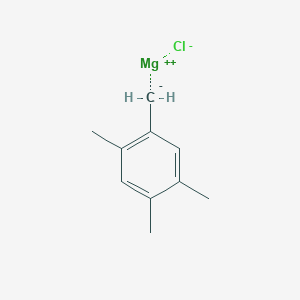![molecular formula C12H17BrMgN2 B6333957 2-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 1187163-36-5](/img/structure/B6333957.png)
2-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran” is a chemical compound with the molecular formula C12H17BrMgN2 . It has a molecular weight of 293.49 . This compound is typically found in a liquid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a benzene ring) attached to a methylpiperazino group via a methylene bridge . The phenyl group is further attached to a magnesium atom, which is bonded to a bromine atom .Physical and Chemical Properties Analysis
This compound is a liquid . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The use of phenylmagnesium bromide, a compound structurally related to 2-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, in various synthetic applications underscores the versatility of these reagents in organic chemistry. For example, phenylmagnesium bromide has been employed in the synthesis of complex molecules, such as (4S)-tert-butyl 4-(hydroxydiphenylmethyl)-2,2-dimethyloxazolidine-3-carboxylate through a Grignard reaction, showcasing its role in forming bonds with oxygen-containing functional groups and facilitating intramolecular hydrogen bonding (Gao et al., 2006). Similarly, its application in the construction of 1,4-diaryl-5-methyl-1,2,3-triazole, a potential mGluR1 antagonist, through a one-pot operation involving a Negishi coupling reaction, illustrates its utility in the synthesis of bioactive compounds (Tsuritani et al., 2009).
Catalysis and Material Science
Phenylmagnesium bromide is also instrumental in catalysis and material science research. Its reaction with lead(II) bromide at low temperatures to form ionic compounds with stretched lead-lead bonds highlights its potential in synthesizing materials with unique electronic properties (Stabenow et al., 2003). Moreover, the compound's role in allylic substitution reactions, such as the treatment of cinnamyl methyl ether to yield 1,3-diphenylpropene in the presence of cobalt catalysts, indicates its value in developing new synthetic methodologies for organic synthesis (Mizutani et al., 2004).
Advanced Organic Synthesis Techniques
In advanced organic synthesis, phenylmagnesium bromide serves as a key reagent in the stereoselective synthesis of complex molecules, such as the asymmetric synthesis of (4S,5S)-2-oxo-4-phenyloxazolidine-5-carboxylic acid, showcasing its importance in creating compounds with specific chirality (Babu et al., 2010). This highlights the compound's utility in producing molecules with precise stereochemistry, which is crucial for pharmaceutical applications.
Safety and Hazards
Propriétés
IUPAC Name |
magnesium;1-methyl-4-(phenylmethyl)piperazine;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2.BrH.Mg/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h2-5H,7-11H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPXDTCLZROWRH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrMgN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333899.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333901.png)
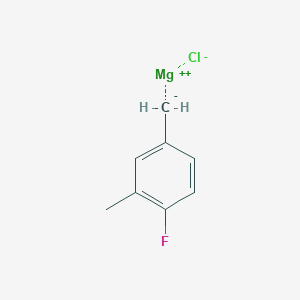
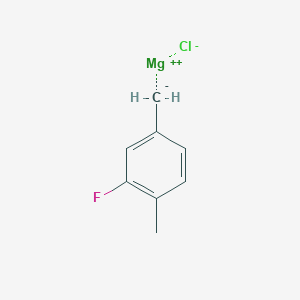
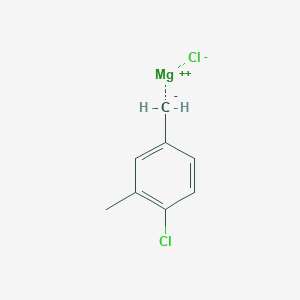
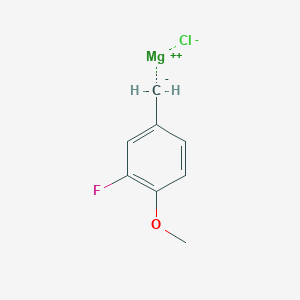


![3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333927.png)

